Dihydroisotanshinone II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

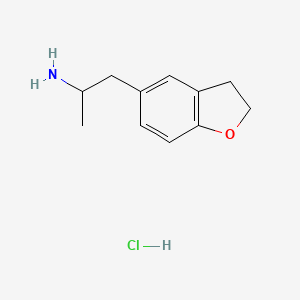

Dihydroisotanshinone II is a natural product used for research related to life sciences . It is sourced from the Lamiaceae family, specifically the Salvia plant .

Molecular Structure Analysis

This compound has a molecular weight of 278.3 and a formula of C18H14O3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.302, a density of 1.3±0.1 g/cm3, and a boiling point of 479.2±45.0 °C at 760 mmHg . The exact melting point is not specified .

Scientific Research Applications

Hepatoprotective Effects : A study demonstrated that Dihydroisotanshinone I, a related compound, exhibited hepatoprotective effects against menadione-induced cytotoxicity in rat hepatocytes. It showed antioxidant properties, including free radical scavenging activity and inhibition of lipid peroxidation (Ip, Yang, Sun, & Che, 2002).

Anti-Cancer Activity in Colon Cancer : Another study found that Danshen, a traditional Chinese medicine which contains Dihydroisotanshinone II, improved survival in patients with colon cancer. The compound inhibited the proliferation of colon cancer cells through apoptosis and affected the Skp2 signaling pathway (Lin et al., 2017).

Vasorelaxant Effect on Coronary Arteries : Research also indicates that Dihydrotanshinone, another closely related compound, has a vasorelaxant effect on rat-isolated coronary artery, primarily through inhibition of calcium channels (Lam et al., 2008).

Acetylcholinesterase Inhibition for Alzheimer's Disease : Dihydrotanshinone, along with other compounds, has been identified as an inhibitor of Acetylcholinesterase, suggesting potential for treating Alzheimer's disease (Ren, Houghton, Hider, & Howes, 2004).

Apoptosis and Ferroptosis in Lung Cancer Cells : In a study focused on lung cancer, Dihydroisotanshinone I induced apoptosis and ferroptosis in lung cancer cells and inhibited metastasis in a mouse model (Wu et al., 2021).

Anti-inflammatory Activities : Another study developed a method to isolate and purify Dihydrotanshinone, along with other compounds from Salvia miltiorrhiza, for their anti-inflammatory effects (Gao et al., 2018).

Mechanism of Action

Target of Action

Dihydroisotanshinone II, a compound extracted from the traditional Chinese herb Danshen, has been found to target ferroptosis . Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation . It can be triggered by various mechanisms, including the glutathione peroxidase 4 (GPX4)-glutathione (GSH) axis . The compound has been shown to stimulate ferroptosis in tumor cells by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 .

Mode of Action

This compound interacts with its targets by inducing ferroptosis in cancer cells . This is achieved by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 . The compound’s interaction with its targets leads to the disruption of the redox balance when ferroptosis occurs in cells, which is fatal to cancer cells .

Biochemical Pathways

The compound affects the GPX4-GSH axis, one of the mechanisms that can trigger ferroptosis . This leads to the disruption of the redox balance in cells, causing iron accumulation, lipid peroxidation, and the production of reactive oxygen species (ROS) . These changes can promote anti-tumor activities or synergistic effects with chemotherapeutic drugs .

Result of Action

The result of this compound’s action is the induction of ferroptosis in cancer cells . This leads to cell death, as the disruption of the redox balance is fatal to cancer cells . The compound’s action also results in the accumulation of iron, lipid peroxidation, and the production of ROS .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Dihydroisotanshinone II has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation of HCT116 and HCT116/OXA resistant cells . It also induced cell apoptosis, blocked cell cycle in S and G 2 /M phases, and enhanced DNA damage of HCT116/OXA cells in a concentration-dependent manner .

Molecular Mechanism

It has been suggested that it reduces cell apoptosis, including an antioxidative effect due to a reduction in ROS, and regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For example, it has been found to attenuate the 6-OHDA-induced cell death in the SH-SY5Y cells and suppressed ROS and caspase-3 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly inhibit the final tumor volume without adverse effects in a xenograft nude mouse model .

Metabolic Pathways

It has been suggested that it may be involved in the regulation of the circadian genes by enhancing SIRT1 and suppressing BMAL1 .

Transport and Distribution

It has been suggested that it may be transported and distributed within cells and tissues in a manner that is influenced by its interactions with various enzymes, proteins, and other biomolecules .

Subcellular Localization

It has been suggested that it may be localized in various subcellular compartments or organelles based on its interactions with various enzymes, proteins, and other biomolecules .

properties

IUPAC Name |

(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKITVVBQQLHBB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl decanoate](/img/structure/B590046.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)